![molecular formula C19H28N2O5 B13692982 Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the coupling of the protected amino acid with a benzyl-protected amine. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, including peptide bond formation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-[®-N-Benzyl-2-amino]propanoate: Lacks the Boc protecting group, making it more reactive.
Methyl (S)-2-[®-N-Benzyl-2-(Fmoc-amino)propanamido]propanoate: Contains a different protecting group (Fmoc) that offers different reactivity and stability.
Methyl (S)-2-[®-N-Benzyl-2-(Cbz-amino)propanamido]propanoate: Features a Cbz protecting group, which is also used in peptide synthesis.
Uniqueness
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate is unique due to its Boc protecting group, which provides stability under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Eigenschaften
Molekularformel |
C19H28N2O5 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
methyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C19H28N2O5/c1-13(20-18(24)26-19(3,4)5)16(22)21(14(2)17(23)25-6)12-15-10-8-7-9-11-15/h7-11,13-14H,12H2,1-6H3,(H,20,24) |
InChI-Schlüssel |
ZLLRAQLJSFTHKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C(C)C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


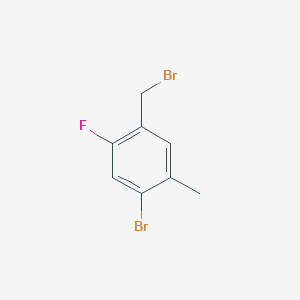

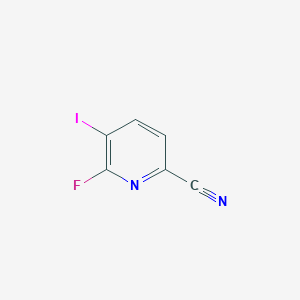

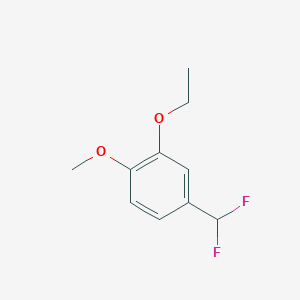


![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
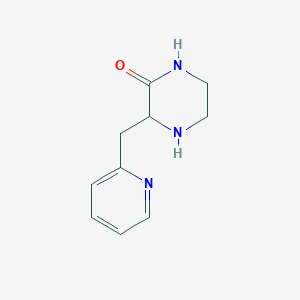
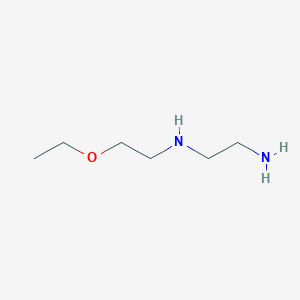
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
